Product packaging for leridistim(Cat. No.:CAS No. 193700-51-5)

leridistim

Cat. No.: B1170295
CAS No.: 193700-51-5
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Description

Historical Context of Hematopoietic Growth Factor Discovery and Development

The understanding and manipulation of hematopoietic cell production have roots in early 20th-century research. The first identified hematopoietic hormone, erythropoietin, a specific stimulus for erythrocyte generation, was described in 1906. e-mjm.org However, identifying equivalent growth factors for myeloid lineages proved more challenging until the development of in vitro culture systems for hematopoietic cells in the mid-1960s. e-mjm.org These systems allowed researchers to mimic the proliferation and differentiation of hematopoietic progenitor cells in a laboratory setting. e-mjm.org Between 1983 and 1986, the genes for several colony-stimulating factors (CSFs), including G-CSF and granulocyte-macrophage colony-stimulating factor (GM-CSF), were molecularly identified, enabling the production of larger quantities of these proteins for testing in experimental animals and eventually in humans. e-mjm.org The clinical potential of CSFs in stimulating leukocyte production, observed in vitro, was recapitulated in vivo, leading to their use in various clinical situations. e-mjm.org The application of recombinant DNA technology has been crucial in producing many proteins, including hematopoietic growth factors, as biopharmaceuticals over the past four decades. pharmacophorejournal.com

Conceptual Framework of Interleukin-3 (IL-3) and Granulocyte Colony-Stimulating Factor (G-CSF) Receptor Agonism

Hematopoiesis is tightly controlled by a group of hematopoietic cytokines, each with multiple actions mediated by specific receptors. ashpublications.org These receptors possess cytoplasmic domains that initiate various cellular responses, such as survival, proliferation, differentiation commitment, maturation, and functional activation. ashpublications.org

Interleukin-3 (IL-3) is a cytokine that stimulates the proliferation and differentiation of hematopoietic progenitors in vitro and in vivo, triggering the differentiation of multipotent progenitor cells into various lineages, including granulocytes, monocytes, erythrocytes, and megakaryocytes. pnas.org The biological activities of IL-3 are mediated by heterodimeric IL-3 receptors composed of a unique alpha subunit and a common beta subunit shared with the IL-5 and GM-CSF receptors. pnas.orgguidetopharmacology.org Agonists of the IL-3 receptor bind to this receptor, triggering intracellular signaling cascades that promote the proliferation and differentiation of hematopoietic cells, including granulocytes, monocytes, and megakaryocytes. ontosight.aipatsnap.com

Granulocyte Colony-Stimulating Factor (G-CSF) is a hematopoietic cytokine that primarily stimulates the production of granulocytes, a type of white blood cell, in the bone marrow. ontosight.aisciforschenonline.org G-CSF receptor agonists work by binding to the G-CSF receptor, a transmembrane receptor expressed on the surface of granulocyte precursor cells. ontosight.ai This binding triggers a signaling cascade that promotes the proliferation, differentiation, and survival of granulocyte precursor cells. ontosight.ai The mechanism of action involves the activation of the G-CSF receptor's intracellular domain, leading to the recruitment of downstream signaling molecules and ultimately the activation of transcription factors that regulate genes involved in granulocyte development and function. ontosight.aistockpr.com G-CSF induces downstream signaling by homodimerizing its cognate receptor (G-CSFR) in a specific assembly. biorxiv.org

Definition and Characterization of Leridistim as a Chimeric Dual Agonist

This compound, also known by the experimental designation SC 68420 or SC-70935, is defined as a recombinant chimeric dual G-CSF and IL-3 receptor agonist. cancer.govontosight.aipatsnap.comnus.edu.sgpatsnap.com This means it is an engineered protein designed to bind to and activate both the IL-3 and G-CSF receptors simultaneously. cancer.govpatsnap.comnus.edu.sg This chimeric nature combines the signaling pathways of both receptors within a single molecule, aiming to leverage the distinct and potentially synergistic effects of IL-3 and G-CSF on hematopoietic cells. researchgate.net

Significance of Hematopoietic Cell Regulation in Preclinical Research Models

Hematopoietic cell regulation is a critical area of study in preclinical research, particularly in the context of conditions affecting blood cell production and function. Preclinical models, including those utilizing mice, zebrafish, and nonhuman primates, are essential for advancing the understanding of hematopoietic stem cell specification, regulation, and differentiation. nih.govresearchgate.netnih.gov These models allow for the investigation of complex biological features of hematopoietic stem cells, such as lineage commitment and self-renewal. mdpi.com Preclinical studies are crucial for evaluating the potential of novel therapeutic agents, like this compound, to stimulate hematopoietic recovery and ameliorate conditions like myelosuppression. researchgate.netnih.govnih.gov The ability to effectively regulate hematopoietic cell production in these models has significant implications for developing improved therapies for hematological disorders and for enhancing procedures like hematopoietic stem cell transplantation. nih.govresearchgate.netnih.gov

Properties

CAS No.

193700-51-5

Molecular Formula

C8H3F4NO

Origin of Product

United States

Preclinical Research Findings on Leridistim

Receptor Binding Kinetics and Specificity

This compound functions by binding to and activating both the interleukin-3 receptor (IL-3R) and the granulocyte colony-stimulating factor receptor (G-CSFR). nih.govoup.comnih.gov This dual targeting is a defining characteristic of this compound and underlies its biological activity.

Interaction with Interleukin-3 Receptor Complex

This compound acts as an agonist for the IL-3 receptor. ontosight.ai Studies have investigated the binding affinity of this compound for the IL-3R. Compared to native recombinant human IL-3 (rhIL-3), this compound demonstrated a higher affinity for the IL-3R alpha chain (IL-3Ralpha). nih.gov Specifically, the IC50 for this compound binding to IL-3Ralpha was reported as 85 nM, while that for rhIL-3 was 162 nM. nih.gov However, the increase in this compound binding affinity to the functional, high-affinity heterodimeric IL-3Ralphabeta(c) receptor was lower than that observed with rhIL-3 (85 nM and 14 nM for this compound vs. 162 nM and 3.5 nM for rhIL-3). nih.gov this compound also exhibited a higher affinity for the IL-3R on cells that express both the IL-3Ralphabeta(c) and the G-CSFR (IC50 = 2 nM) compared with cells that contain the IL-3Ralphabeta(c) alone (IC50 = 14 nM). nih.gov

Table 1: Receptor Binding Affinity (IC50)

LigandReceptor ComplexIC50 (nM)
This compoundIL-3Ralpha85
rhIL-3IL-3Ralpha162
This compoundIL-3Ralphabeta(c)14
rhIL-3IL-3Ralphabeta(c)3.5
This compoundIL-3Ralphabeta(c) + G-CSFR2
This compoundIL-3Ralphabeta(c) alone14

Interaction with Granulocyte Colony-Stimulating Factor Receptor Complex

This compound also acts as an agonist for the G-CSF receptor. nih.govoup.comnih.gov The affinity of this compound for the human G-CSFR has been found to be comparable to that of native G-CSF. nih.gov Reported IC50 values were 0.96 nM for this compound and 1.0 nM for native G-CSF. nih.gov

Table 2: G-CSFR Binding Affinity (IC50)

LigandReceptorIC50 (nM)
This compoundG-CSFR0.96
Native G-CSFG-CSFR1.0

Co-agonism and Synergistic Receptor Activation Research

A key aspect of this compound's mechanism is its ability to bind to both IL-3R and G-CSFR simultaneously. nih.gov This bivalent binding has been demonstrated using techniques such as surface plasmon resonance analysis. nih.gov This simultaneous interaction is hypothesized to contribute to its unique biological effects and enhanced potency in stimulating hematopoietic cells compared to rhIL-3 or G-CSF administered alone or in combination. nih.gov In vitro studies have shown that this compound can result in enhanced hematopoietic colony formation compared to an IL-3 receptor agonist or G-CSF alone, or to equimolar combinations of the two, suggesting a synergistic activation effect. researchgate.netresearchgate.netd-nb.info The relative potency of this compound in CFU-GM assays was reported to be significantly greater than the combination of rhG-CSF and rhIL-3 and even more potent than rhG-CSF alone at 50% of the maximum response. researchgate.net

Intracellular Signaling Pathway Elucidation

Binding of this compound to the IL-3R and G-CSFR triggers a cascade of intracellular signaling events crucial for hematopoietic cell proliferation and differentiation. ontosight.ai this compound has been shown to activate signaling pathways downstream of both receptor complexes. oup.com

Activation of JAK/STAT Signaling Cascade

The binding of cytokines, including IL-3 and G-CSF, to their receptors typically activates the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. frontiersin.orggenome.jpsinobiological.com this compound induces receptor tyrosine phosphorylation, a critical initial step in activating downstream signaling. nih.gov this compound induced tyrosine phosphorylation of the beta(c) subunit of the IL-3 receptor to a level comparable to native IL-3. nih.gov Furthermore, the level of JAK2 tyrosine phosphorylation in cells expressing both IL-3R and G-CSFR was comparable to that observed with IL-3 or G-CSF alone. nih.gov Activated JAKs phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and regulate gene transcription. frontiersin.orggenome.jpsinobiological.com The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors involved in development and homeostasis. genome.jp

Modulation of MAPK/ERK Pathway

In addition to activating the JAK/STAT pathway, JAKs can also mediate the recruitment of other molecules, such as MAP kinases, linking receptor activation to pathways like the Ras-Raf-MAP kinase (MAPK/ERK) pathway. genome.jpsinobiological.com The MAPK/ERK pathway is a fundamental signaling cascade activated by various receptors, including receptor tyrosine kinases, and plays a crucial role in cellular processes such as proliferation, differentiation, and survival. gentarget.comsinobiological.comnih.govwikipedia.orgcellsignal.com While the search results explicitly state that this compound activates signaling pathways downstream of both IL-3 and G-CSF receptor complexes oup.com, and the general mechanisms of IL-3 and G-CSF receptor signaling involve the MAPK/ERK pathway genome.jpsinobiological.com, specific detailed research findings on this compound's direct modulation of the MAPK/ERK pathway were not prominently detailed in the provided snippets beyond the general connection through JAK signaling.

Role of PI3K/Akt Pathway in Cellular Response

The phosphatidylinositol 3'-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade activated by various cellular stimuli, including growth factors and cytokines. This pathway plays a significant role in regulating fundamental cellular functions such as transcription, translation, proliferation, growth, and survival. The binding of growth factors to their receptors, such as receptor tyrosine kinases or G protein-coupled receptors, stimulates PI3K isoforms, leading to the production of phosphatidylinositol-3,4,5-triphosphate (PIP3). PIP3 acts as a second messenger, facilitating the activation of Akt.

While specific detailed research findings directly linking this compound's activation of the IL-3 and G-CSF receptors solely to the PI3K/Akt pathway are not extensively detailed in the provided information, the IL-3 receptor is known to recruit PI3K, which stimulates the PI3K/Akt signaling pathway. Furthermore, research characterizing the in vitro hematopoietic activity of this compound has indicated a requirement for the PI3K/Akt pathway in MEK1-mediated growth and the prevention of apoptosis in certain cell lines. This suggests that the PI3K/Akt pathway is likely involved in mediating some of the cellular responses induced by this compound, particularly those related to cell growth and survival.

Cross-talk with Other Signaling Networks

Cellular responses are often the result of integrated signals from multiple interacting pathways, a phenomenon known as signaling cross-talk. Cross-talk can occur through shared signaling components, direct interactions between pathway-specific components, or the regulation of the expression levels of components in one pathway by another. Given that this compound is a dual agonist for both IL-3 and G-CSF receptors, its action inherently involves the activation of at least two distinct, yet potentially interacting, signaling networks. nih.govnih.govnih.gov

The enhanced hematopoietic activity observed with this compound compared to single receptor agonists or their combination suggests a synergistic interaction between the signaling pathways activated by the IL-3 and G-CSF receptors. nih.gov This synergy is likely mediated through cross-talk between the downstream signaling cascades initiated by each receptor. While the precise molecular mechanisms of this cross-talk in the context of this compound are not fully elucidated in the provided sources, the principle of signaling cross-talk between pathways activated by different growth factors and cytokines is well-established in cellular biology.

Transcriptional and Translational Regulation of Hematopoietic Genes

The proliferation and differentiation of hematopoietic cells are tightly controlled processes that rely on the precise transcriptional and translational regulation of a complex network of genes. Hematopoietic growth factors like this compound exert their effects by influencing these regulatory mechanisms. nih.govgenome.jp

This compound's ability to stimulate the production and differentiation of various hematopoietic lineages implies a direct or indirect influence on the expression of genes critical for these processes. nih.govgenome.jp This includes genes encoding transcription factors that govern cell fate decisions, as well as genes involved in cell cycle progression, survival, and lineage-specific protein synthesis. While specific data detailing the exact target genes and the nature of their transcriptional or translational regulation by this compound are not provided, its function as a potent stimulator of hematopoiesis necessitates its involvement in modulating the complex gene regulatory networks within hematopoietic progenitor cells. Studies on hematopoietic recovery following radiation, a process enhanced by this compound, indicate alterations in gene expression and transcription.

Post-Translational Modifications Affecting this compound Activity

Post-translational modifications (PTMs) are covalent alterations to proteins that occur after their synthesis, significantly impacting their function, stability, localization, and interactions. These modifications can include the addition of chemical groups, proteolytic cleavage, or the covalent attachment of other molecules.

In the context of this compound, which is a protein, PTMs can potentially influence its biological activity and pharmacokinetic properties. One notable modification relevant to protein therapeutics is pegylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. Pegylation can alter a protein's size, solubility, immunogenicity, and half-life in circulation. Research has investigated a pegylated form of this compound (peg-leridistim), demonstrating its ability to significantly improve neutrophil recovery in preclinical models. nih.gov This indicates that post-translational or chemical modifications like pegylation can affect the in vivo activity and efficacy of this compound. Studies on related hematopoietic growth factors like filgrastim (B1168352) have also explored pegylation to improve pharmacokinetic profiles. The broader field of PTM research highlights their crucial role in regulating protein function and cellular processes.

Here is a summary of key research findings related to this compound's in vitro hematopoietic activity:

Cell Type/AssayComparisonThis compound Potency/EffectReference
AML-193.1.3 cellsrhG-CSF, SC-65303 (IL-3 agonist), or combinationSignificant increase in potency nih.gov
CFU-GM assaysCombination of rhG-CSF and rhIL-312-fold greater potency at 50% maximum response nih.gov
CFU-GM assaysrhG-CSF alone44-fold more potent at 50% maximum response nih.gov
Multi-lineage CFU assaysrhEPO aloneGreater numbers of BFU-E, CFU-GEMM, and CFU-Mk with rhEPO + this compound nih.gov
CD34+ cells (ex vivo)rhG-CSF, SC-65303, or combinationSubstantially increased total viable cells nih.gov
CD34+ cells (ex vivo)-Greater increase in myeloid, monocytic, and megakaryocytic precursors nih.gov

Note: SC-65303 is referred to as an IL-3 receptor agonist in the cited research. nih.gov

Preclinical Efficacy Studies in Hematopoiesis

In Vitro Characterization of Hematopoietic Activity

In vitro studies have been instrumental in detailing leridistim's impact on hematopoietic cells. These assessments typically involve observing cellular responses in controlled laboratory environments, using cell lines and primary hematopoietic progenitor cells.

Cell Proliferation Assays

Cell proliferation assays measure the rate at which cells divide and multiply in response to a stimulus like this compound. These assays provide quantitative data on the compound's ability to promote cell growth.

Assessment in Hematopoietic Progenitor Cell Lines (e.g., AML-193.1.3 cells)

Studies utilizing hematopoietic progenitor cell lines, such as AML-193.1.3 cells, have shown that this compound significantly increases potency in stimulating proliferation compared to recombinant human G-CSF (rhG-CSF), an IL-3 receptor agonist (SC-65303), or an equimolar combination of rhG-CSF and SC-65303. nih.govresearchgate.netresearchgate.net

Stimulation of CD34+ Cell Expansion

This compound has been shown to substantially increase the total number of viable cells in ex vivo cultures of peripheral blood or bone marrow CD34+ cells. nih.govresearchgate.net This expansion was greater when compared to cultures stimulated with rhG-CSF, SC-65303, or a combination of rhG-CSF and SC-65303. nih.govresearchgate.net Furthermore, culture with this compound resulted in an increased number of myeloid (CD15+/CD11b+), monocytic (CD41-/CD14+), and megakaryocytic (CD41+/CD14-) precursor cells without depleting the progenitor pool (CD34+/CD15-/CD11b-). nih.gov

Colony-Forming Unit (CFU) Assays

CFU assays are a standard method to quantify functional hematopoietic progenitor cells based on their ability to form colonies of differentiated cells in semi-solid media. stemcell.comsrce.hreuropa.eu These assays allow for the identification and enumeration of different types of progenitor cells. stemcell.comsrce.hr

Granulocyte-Macrophage Colony-Forming Units (CFU-GM)

CFU-GM assays specifically measure the progenitors that differentiate into granulocytes and macrophages. stemcell.comsrce.hr Studies have demonstrated that this compound is a potent stimulator of CFU-GM formation. nih.govresearchgate.net At 50% of the maximum response, the relative potency of this compound was found to be 12-fold greater than the combination of rhG-CSF and rhIL-3 and 44-fold more potent than rhG-GCSF alone. nih.govresearchgate.net

Multi-Lineage CFU Assays (e.g., BFU-E, CFU-GEMM, CFU-Mk)

Multi-lineage CFU assays assess progenitors capable of differentiating into multiple cell lineages, including erythroid (BFU-E), granulocyte, erythroid, macrophage, and megakaryocyte (CFU-GEMM), and megakaryocyte (CFU-Mk) lineages. stemcell.comsrce.hr In these assays, a combination of erythropoietin (rhEPO) and this compound resulted in greater numbers of BFU-E, CFU-GEMM, and CFU-Mk compared to rhEPO alone. nih.govresearchgate.net

Table 1: Summary of In Vitro Hematopoietic Activity of this compound

Assay TypeCell Type/LineageKey Finding (vs Comparators)Source
Cell ProliferationAML-193.1.3 cellsSignificant increase in potency vs rhG-CSF, SC-65303, or combination. nih.govresearchgate.net
Cell ExpansionCD34+ cells (PB and BM)Substantially increased total viable cells and myeloid, monocytic, megakaryocytic precursors. nih.govresearchgate.net
CFU-GM AssayGranulocyte-Macrophage Progenitors12-fold more potent than rhG-CSF + rhIL-3; 44-fold more potent than rhG-CSF alone (at 50% max response). nih.govresearchgate.net
Multi-Lineage CFU AssaysBFU-E, CFU-GEMM, CFU-MkGreater colony numbers in combination with rhEPO vs rhEPO alone. nih.govresearchgate.net

Differentiation Induction Studies

Studies using ex vivo cultures of peripheral blood or bone marrow CD34+ cells have demonstrated that this compound promotes the differentiation of hematopoietic progenitor cells into various lineages. nih.govresearchgate.net

Myeloid Lineage Differentiation (CD15+/CD11b+)

Culture of CD34+ cells with this compound resulted in a greater increase in myeloid precursor cells characterized by the expression of CD15 and CD11b (CD15+/CD11b+). nih.govresearchgate.net This indicates that this compound supports differentiation along the myeloid pathway. CD15 and CD11b are recognized markers associated with myeloid cell maturation, particularly neutrophils and monocytes. nih.govnordiqc.orgcellsignal.comresearchgate.net

Monocytic Lineage Differentiation (CD41-/CD14+)

This compound also led to an increased number of monocytic precursor cells, identified by the surface marker profile CD41-/CD14+. nih.govresearchgate.net CD14 is a key differentiation marker on the surface of myeloid lineage cells and is associated with monocytes and macrophages. sinobiological.comresearchgate.netnih.govsummitpharma.co.jp The absence of CD41 helps distinguish this population from megakaryocytic cells. nih.govresearchgate.nethubrecht.eu

Megakaryocytic Lineage Differentiation (CD41+/CD14-)

Furthermore, culture with this compound resulted in a greater increase in megakaryocytic precursor cells, defined by the expression of CD41 and the absence of CD14 (CD41+/CD14-). nih.govresearchgate.net CD41 (Glycoprotein IIb/IIIa) is considered an early marker for the megakaryocyte lineage. hubrecht.eurndsystems.comstemcell.comimrpress.com These findings suggest this compound's capacity to drive differentiation towards the platelet-producing lineage.

Comparative Potency Analysis with Single Receptor Agonists (e.g., rhG-CSF, SC-65303, rhIL-3)

Comparative studies have assessed the potency of this compound against single receptor agonists such as recombinant human G-CSF (rhG-CSF), SC-65303 (an IL-3 receptor agonist), and recombinant human IL-3 (rhIL-3), as well as combinations thereof. nih.govresearchgate.netresearchgate.net In AML-193.1.3 cells, this compound demonstrated a significant increase in potency compared to rhG-CSF, SC-65303, or an equimolar combination of the two. nih.govresearchgate.netresearchgate.net

In CFU-GM assays, the relative potency of this compound at 50% of the maximum response was found to be substantially greater than comparator molecules. nih.govresearchgate.netresearchgate.net Specifically, it was 12-fold greater than the combination of rhG-CSF and rhIL-3 and 44-fold more potent than rhG-CSF alone. nih.govresearchgate.netresearchgate.net These results indicate that this compound is a more potent stimulator of hematopoietic proliferation and differentiation than single receptor agonists, either alone or combined. nih.govresearchgate.net

Interactive Table: Comparative Potency in CFU-GM Assays

StimulusRelative Potency (vs. rhG-CSF alone)Relative Potency (vs. rhG-CSF + rhIL-3)
rhG-CSF1-fold-
rhG-CSF + rhIL-3-1-fold
This compound44-fold12-fold
SC-65303Less potent than this compound nih.govresearchgate.netresearchgate.netLess potent than this compound nih.govresearchgate.netresearchgate.net
rhG-CSF + SC-65303 (equimolar)Less potent than this compound nih.govresearchgate.netresearchgate.netLess potent than this compound nih.govresearchgate.netresearchgate.net

Ex Vivo Culture Systems for Progenitor Cell Expansion

This compound has been utilized in ex vivo culture systems for the expansion of hematopoietic progenitor cells. Culture of peripheral blood or bone marrow CD34+ cells with this compound substantially increased total viable cells compared to cultures stimulated with rhG-CSF, SC-65303, or a combination of rhG-CSF and SC-65303. nih.govresearchgate.netresearchgate.net

In studies involving the expansion of unmanipulated growth-factor mobilized peripheral blood mononuclear cells (PBMC), a cocktail containing daniplestim, this compound, Promegapoietin, and Progenipoietin (DLPP) was used. nih.gov This combination facilitated the expansion of CFU-GM and the production of granulocytic post-progenitors (CD15+CD11b- and CD15+CD11b+). nih.gov Maximal CFU-GM expansion ([38.2 +/- 9.5]-fold) occurred on Day 10, while maximal total cell expansion ([6.7 +/- 1.1]-fold) was observed on Day 15 in T25-flasks. nih.gov In larger Cell Factories, CFU-GM were expanded (31.6 +/- 14.5)-fold, and total nonadherent cells were expanded (2.6 +/- 0.5)-fold. nih.gov These findings suggest that this compound, as part of a cytokine cocktail, can support substantial ex vivo expansion of hematopoietic progenitor and post-progenitor cells. nih.gov

In Vivo Non-Human Animal Model Investigations

In vivo investigations into the effects of this compound have been conducted in non-human primate models. oup.comnih.govresearchgate.netresearchgate.net Studies using radiation-induced myelosuppression in rhesus monkeys have evaluated this compound's ability to stimulate multilineage hematopoietic recovery. oup.comnih.gov

This compound, administered subcutaneously every other day or intravenously daily, significantly improved neutrophil, platelet, and lymphocyte nadirs in irradiated rhesus monkeys. oup.comnih.gov Treatment with this compound also shortened the duration of respective cytopenias and hastened trilineage hematopoietic recovery. oup.comnih.gov Furthermore, this compound administration reduced the requirements for antibiotic and transfusion support in these myelosuppressed animals. oup.comnih.gov A lower dose of this compound administered daily subcutaneously enhanced the recovery of neutrophil and platelet parameters but did not affect lymphocyte recovery relative to controls. oup.comnih.gov These results indicate that this compound can stimulate multilineage hematopoietic reconstitution in a non-human primate model of myelosuppression. oup.comnih.gov

Murine Models of Hematopoietic Recovery

Murine models have been utilized in the preclinical evaluation of hematopoietic growth factors and radiation countermeasures, including compounds related to the myelopoietin family.

Studies involving progenipoietins, a class of engineered proteins that includes this compound and possesses both fetal liver tyrosine kinase-3 and granulocyte colony-stimulating factor receptor agonist activities, have been conducted in C57BL/6 mice. These models involved assessing the in vivo effects of these compounds on hematopoiesis. researchgate.net

In studies evaluating progenipoietins in mice, treatment yielded significant increases in peripheral blood and splenic white blood cells, polymorphonuclear leukocytes, and dendritic cells. researchgate.net At nonsaturating concentrations, these compounds stimulated colony formation to a greater extent than the equimolar combination of fetal liver tyrosine kinase-3 and granulocyte colony-stimulating factor. researchgate.net

While specific detailed data on peripheral blood cell nadirs and recovery kinetics for this compound alone in murine models of radiation-induced myelosuppression were not extensively detailed in the provided search results, the findings on related progenipoietins suggest a positive impact on various white blood cell lineages.

Myelosuppression Induction Models (e.g., radiation-induced)

Non-Human Primate Models (e.g., Rhesus Monkeys, Cynomolgus Monkeys)

Non-human primate models, particularly using rhesus monkeys, have been instrumental in evaluating the multilineage hematopoietic effects of this compound following myelosuppression. oup.comnih.govnih.govresearchgate.net These models are considered valuable for predicting human responses to radiation countermeasures. nih.gov

Studies in rhesus monkeys have investigated this compound's ability to stimulate multilineage hematopoietic recovery following total body x-irradiation, typically at doses inducing significant myelosuppression (e.g., 600 cGy). oup.comnih.govresearchgate.net These models assess hematopoietic recovery through various parameters, including peripheral blood cell counts, bone marrow clonogenic activity, duration of cytopenias, and time to recovery to cellular thresholds. oup.comnih.gov

While the provided search results primarily focus on radiation-induced myelosuppression in non-human primates for this compound, one source suggests that the unique attributes of this compound may enhance hematopoietic reconstitution following myelosuppressive chemotherapy. researchgate.net However, detailed preclinical study findings specifically on this compound in non-human primate models of chemotherapy-induced myelosuppression were not extensively available within the provided snippets.

Studies in irradiated rhesus monkeys have shown that this compound significantly improves neutrophil, platelet, and lymphocyte nadirs compared to controls. oup.comnih.gov It also shortened the respective durations of cytopenia and hastened trilineage hematopoietic recovery. oup.comnih.gov For instance, this compound administered subcutaneously every other day or intravenously daily significantly improved these parameters. oup.comnih.gov A lower dose administered daily subcutaneously enhanced the recovery of neutrophil and platelet parameters but did not significantly affect lymphocyte recovery relative to controls. oup.comnih.gov

The administration of this compound or its PEGylated version significantly improved neutrophil recovery following radiation-induced myelosuppression in rhesus macaques. nih.govresearchgate.net This improvement was observed across different administration schedules. researchgate.net

The following table summarizes representative findings on hematopoietic recovery parameters in non-human primate models:

Hematopoietic ParameterEffect of this compound Treatment (vs Control) in Irradiated Non-Human PrimatesSource
Neutrophil NadirSignificantly improved oup.comnih.gov
Platelet NadirSignificantly improved oup.comnih.gov
Lymphocyte NadirSignificantly improved (at certain doses/schedules) oup.comnih.gov
Duration of NeutropeniaShortened oup.comnih.gov
Duration of ThrombocytopeniaShortened oup.comnih.gov
Duration of LymphocytopeniaShortened (at certain doses/schedules) oup.comnih.gov
Trilineage RecoveryHastened oup.comnih.gov

These findings highlight this compound's potential to promote multilineage hematopoietic reconstitution in the setting of severe myelosuppression induced by radiation in non-human primates.

Bone Marrow Clonogenic Activity Evaluation

In vitro studies have characterized the activity of this compound on the generation of colony-forming units (CFU) from CD34+ cells nih.gov. In multi-lineage CFU assays, this compound demonstrated a greater increase in myeloid, monocytic, and megakaryocytic precursor cells compared to stimulation with recombinant human G-CSF (rhG-CSF), an IL-3 receptor agonist (SC-65303), or a combination of rhG-CSF and SC-65303 nih.gov. Specifically, CFU-GM assays showed that this compound was significantly more potent. At 50% of the maximum response, the relative potency of this compound was reported to be 12-fold greater than the combination of rhG-CSF and rhIL-3 and 44-fold more potent than rhG-CSF alone nih.gov. Ex vivo culture of peripheral blood or bone marrow CD34+ cells with this compound led to a substantial increase in total viable cells compared to cultures stimulated with rhG-CSF, SC-65303, or their combination nih.gov. This increase included myeloid (CD15+/CD11b+), monocytic (CD41-/CD14+), and megakaryocytic (CD41+/CD14-) precursor cells without depleting the progenitor pool (CD34+/CD15-/CD11b-) nih.gov. Studies in nonhuman primates subjected to radiation-induced myelosuppression also assessed hematopoietic recovery by bone marrow clonogenic activity nih.gov. Significant increases in bone marrow-derived clonogenic activity were observed in cohorts treated with myelopoietin (a related chimeric protein) compared to controls .

Table 1: Relative Potency of this compound in CFU-GM Assays (vs. rhG-CSF or rhG-CSF + rhIL-3)

StimulusRelative Potency (at 50% max response)
rhG-CSF1x
rhG-CSF + rhIL-3~3.7x (44/12)
This compound44x (vs rhG-CSF); 12x (vs rhG-CSF+rhIL-3) nih.gov

Synergistic Effects with Other Hematopoietic Factors (e.g., Erythropoietin, Stem Cell Factor)

This compound has been investigated for its synergistic effects with other hematopoietic factors. In multi-lineage CFU assays, a combination of erythropoietin (rhEPO) and this compound resulted in greater numbers of BFU-E (burst-forming unit-erythroid), CFU-GEMM (colony-forming unit-granulocyte, erythroid, monocyte, megakaryocyte), and CFU-Mk (colony-forming unit-megakaryocyte) than rhEPO alone nih.gov. This indicates a synergistic interaction between this compound and erythropoietin in promoting the development of multiple hematopoietic lineages, including erythroid and megakaryocytic progenitors nih.gov. The design of this compound as a dual G-CSF and IL-3 receptor agonist inherently suggests potential synergistic activity, as G-CSF and IL-3 are known to interact synergistically in hematopoiesis nih.govnih.gov. Preclinical studies have explored the synergistic effects of various cytokine combinations on hematopoietic progenitor cell growth and mobilization nih.govjci.orgdntb.gov.ua. For instance, stem cell factor (SCF) has been shown to synergize with IL-3 and/or GM-CSF to increase the proliferation of primitive hematopoietic progenitors nih.gov. While direct studies explicitly detailing this compound's synergy with Stem Cell Factor were not prominently found in the provided snippets, its design and the known interactions of its constituent receptor targets (G-CSF and IL-3) with SCF suggest a potential for such synergy within the broader context of hematopoietic regulation nih.govnih.govdntb.gov.ua.

Table 2: Synergistic Effects of this compound and rhEPO in Multi-lineage CFU Assays

StimulusEffect on CFU-GEMM, BFU-E, CFU-Mk
rhEPO aloneBaseline colony formation
rhEPO + this compoundGreater numbers of colonies compared to rhEPO alone nih.gov

Pharmacological Characterization in Preclinical Research

Preclinical Pharmacodynamics

Pharmacodynamic studies have aimed to understand how leridistim interacts with biological systems in preclinical models to exert its hematopoietic effects, examining dose-response relationships, temporal dynamics, and impact on bone marrow.

Studies in rhesus macaques have explored the relationship between this compound dose and its effect on hematopoietic recovery. Different subcutaneous (s.c.) and intravenous (i.v.) administration schedules and doses have been evaluated following radiation-induced myelosuppression. For instance, daily s.c. administration at a lower dose (50 µg/kg) enhanced the recovery of neutrophil and platelet parameters, but did not significantly impact lymphocyte recovery compared to control groups. oup.comoup.com Conversely, higher doses, such as 200 µg/kg administered s.c. every other day or i.v. daily, resulted in significant improvements across neutrophil, platelet, and lymphocyte lineages, reducing the severity and duration of cytopenia. oup.comnih.gov

A pegylated form, peg-leridistim, has also been studied, demonstrating dose-dependent effects on neutrophil recovery. A single high dose (600 µg/kg) or two lower doses (200 µg/kg) of peg-leridistim significantly improved neutrophil regeneration in irradiated rhesus macaques, showing equivalence to conventional daily or every-other-day administration of unpegylated this compound in this model of severe myelosuppression. nih.gov

These findings highlight that the magnitude and breadth of this compound's hematopoietic effects are dependent on the administered dose and formulation, with higher exposures generally leading to more pronounced multilineage recovery.

The temporal profile of hematopoietic recovery following this compound administration has been a key focus of preclinical investigations. In irradiated non-human primates, this compound, administered s.c. every other day or i.v. daily, accelerated trilineage hematopoietic recovery. oup.com Specifically, the time required for the absolute neutrophil count (ANC) to recover to ≥500/µl was significantly shortened in this compound-treated groups, decreasing from 24.5 days in controls to 4.1 days. oup.com

Encapsulation of this compound in multivesicular particles has been reported to enhance the duration of its effect. One study indicated that this formulation not only increased neutrophil counts for 10 days compared to the free drug but also extended the lifespan of live neutrophils from 2–3 days to 9–10 days. brieflands.com Furthermore, an earlier recovery of CD3+CD8+ memory phenotype T lymphocytes was noted in this compound-treated animals during the third week post-irradiation, coinciding with the later phase of this compound administration. oup.com

These data indicate that this compound treatment leads to a more rapid and sustained stimulation of hematopoietic cell populations in preclinical models, with the specific temporal dynamics influenced by the formulation and administration schedule.

This compound's mechanism of action as a dual agonist of IL-3 and G-CSF receptors directly impacts bone marrow activity. Both IL-3 and G-CSF are known to stimulate the proliferation and differentiation of hematopoietic progenitor cells within the bone marrow, leading to increased cellularity. oup.comnih.govnih.govresearchgate.net IL-3, for instance, increases bone marrow cellularity and promotes a shift towards immature hematopoietic progenitor cells, as well as increasing megakaryocyte and eosinophil numbers. researchgate.net

Temporal Dynamics of Hematopoietic Stimulation in Animal Models

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies have aimed to understand the absorption, distribution, metabolism, and clearance of this compound and its modified forms in animal models.

This compound has been evaluated for administration via both subcutaneous (s.c.) and intravenous (i.v.) routes in animal models, specifically rhesus macaques. oup.comnih.gov Pegylated this compound (peg-leridistim) has also been administered subcutaneously in these models. nih.gov

The encapsulation of this compound within multivesicular particles represents an approach to modify its absorption and distribution profile. brieflands.comresearchgate.net This technology involves particles with multiple aqueous chambers containing the drug, acting as a depot. brieflands.com The relatively large size of these encapsulated formulations may contribute to their ability to potentially bypass immediate absorption into the lymph or capillary network, influencing their distribution and release characteristics. brieflands.com Pharmacokinetic properties of drugs encapsulated in multivesicular particle formulations have been investigated in various animal studies. brieflands.com

The metabolism and clearance of this compound in preclinical systems are influenced by its protein nature and any modifications. As a protein, it is expected to undergo proteolytic degradation. However, modifications like pegylation significantly impact its clearance rate and half-life.

Pegylation of this compound has been shown to extend its elimination half-life considerably, with reported values ranging from 7.8 to 33 hours. nih.gov In contrast, the unencapsulated protein demonstrated a much shorter duration of activity, providing effects for only one or two days. ondrugdelivery.com This indicates that pegylation effectively reduces the rate of clearance, likely by increasing the molecular size and potentially reducing susceptibility to enzymatic degradation and renal filtration.

Similarly, encapsulation of this compound in multivesicular particles has been shown to prolong the duration of its activity, suggesting a reduced clearance rate compared to the free drug. brieflands.comondrugdelivery.com This sustained release from the depot formulation contributes to extended exposure and effect. While specific metabolic pathways were not detailed in the provided search results, the strategies of pegylation and encapsulation are established methods used to alter the pharmacokinetic profile of therapeutic proteins by reducing their clearance and extending their systemic circulation time. nih.gov

Due to the limitations of the available information from the search results, it is not possible to generate a thorough article section focusing solely on the influence of liposomal encapsulation on the preclinical pharmacokinetics of the specific chemical compound "this compound" with detailed research findings and data tables as requested. The search results provided general information about liposomal drug delivery and preclinical pharmacokinetic studies for other compounds, but lacked specific data directly pertaining to this compound in liposomal formulations.

However, based on the search results, "this compound" has been mentioned in the context of preclinical studies and potential therapeutic uses googleapis.comgoogle.comscribd.com. General research into liposomal formulations for drug delivery indicates their potential to alter pharmacokinetic profiles, such as increasing the area under the plasma concentration-time curve (AUC), prolonging circulation half-life, reducing the volume of distribution, and decreasing clearance for encapsulated drugs mdpi.comnih.gov. These alterations can potentially enhance drug delivery to target tissues and reduce exposure to non-target organs, thereby improving efficacy and reducing toxicity, as demonstrated in preclinical studies with other compounds like doxorubicin, colistimethate sodium, and docetaxel (B913) nih.govfrontiersin.orgdovepress.com. While the concept of encapsulating this compound in liposomes for preclinical research has been mentioned, specific pharmacokinetic data resulting from such studies were not found in the provided sources scribd.com.

Compound Names and PubChem CIDs

Protein Engineering and Structural Activity Relationship Sar Research

Design Principles of Chimeric Dual Agonists

The design of chimeric dual agonists like leridistim involves combining elements that can activate two distinct receptors, in this case, the IL-3 and G-CSF receptors. This compound was engineered to contain agonists for both IL-3R and G-CSFR. nih.gov This chimeric design aims to leverage the synergistic effects of activating both signaling pathways to enhance hematopoietic stimulation. d-nb.inforesearchgate.net Such constructs are designed to exhibit enhanced hematopoietic activity compared to single-receptor agonists. researchgate.net

Role of Specific Domains in Receptor Binding and Activation

This compound is designed to bind to both the IL-3R and G-CSFR simultaneously. nih.gov Studies have characterized its binding affinity for these receptors. The affinity of this compound for the human G-CSFR is comparable to that of native G-CSF. nih.gov For the IL-3 receptor, this compound has shown higher affinity for the IL-3R alpha chain compared to native recombinant human IL-3. nih.gov The ability of this compound to interact with both receptors simultaneously has been demonstrated through techniques like surface plasmon resonance analysis. nih.gov This bivalent binding is hypothesized to contribute to this compound's unique biological effects and enhanced potency. nih.gov Upon binding, this compound induces tyrosine phosphorylation of the beta(c) subunit, comparable to native IL-3, and the level of JAK2 tyrosine phosphorylation in cells expressing both receptors is similar to that observed with IL-3 or G-CSF alone. nih.gov The specific domains within the this compound molecule responsible for these receptor interactions and subsequent activation are key areas of research in understanding its mechanism of action.

Strategies for Modulating Receptor Affinity and Efficacy (e.g., site-directed mutagenesis studies)

Modulating receptor affinity and efficacy is a critical aspect of protein engineering to optimize the therapeutic profile of a molecule. Strategies include altering the protein structure to influence its binding to the receptor and the subsequent cellular response. Site-directed mutagenesis is a technique used to introduce specific changes to the DNA sequence of a gene, allowing researchers to study the impact of particular amino acid changes on protein structure and function, including receptor binding and activation. nih.govneb.comnih.govwikipedia.org By strategically altering amino acid residues within this compound, researchers can investigate their role in receptor interaction, potentially leading to variants with altered affinity or efficacy profiles. This technique allows for targeted modifications to probe the structure-activity relationship at a fine level. wikipedia.org

Computational Approaches to SAR Analysis (e.g., Quantitative Structure-Activity Relationship (QSAR) for protein variants)

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR), are valuable tools in SAR analysis. nih.govnih.govparssilico.com QSAR methods aim to build mathematical models that correlate the chemical structure of molecules with their biological activity. wikipedia.orgnih.govnih.govparssilico.com For protein variants like those of this compound, QSAR can involve analyzing various structural descriptors and their relationship to observed biological effects, such as receptor binding affinity or cell proliferation. parssilico.com These computational models can help predict the activity of new protein variants without the need for extensive experimental testing, guiding the design of molecules with improved properties. nih.govparssilico.com While traditional QSAR often focuses on small molecules, the principles can be extended to analyze the impact of sequence or structural changes in proteins on their activity. nih.gov Computational tools can assist in identifying key structural features that drive activity and prioritize potential modifications for experimental validation. collaborativedrug.comnih.gov

Modification of this compound for Enhanced Preclinical Properties (e.g., PEGylation research, avoiding specific formulation details for clinical use)

Modification of therapeutic proteins is often necessary to improve their preclinical properties, such as increasing their half-life in the bloodstream and reducing the frequency of administration. dovepress.comresearchgate.netresearchgate.net PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely used strategy for this purpose. checkrare.comresearchgate.netuni-muenchen.defrontiersin.orgnih.govpreprints.org PEGylation can increase the hydrodynamic radius of the protein, reducing renal clearance and extending its circulation time. researchgate.netfrontiersin.orgnih.gov It can also enhance solubility and stability, and potentially reduce immunogenicity. checkrare.comresearchgate.netpreprints.org Research into PEGylation of this compound would focus on determining the optimal size and number of PEG chains, as well as the sites of attachment, to achieve desired pharmacokinetic improvements while retaining biological activity. researchgate.net Studies such as the modulation of sustained delivery of myelopoietin (this compound) encapsulated in multivesicular liposomes have also been explored as a strategy for improved delivery. dovepress.comuni-muenchen.derjptonline.org

Here is a summary of some research findings related to this compound's activity:

Study TypeFindingsCitation
In vitro hematopoietic activityStronger effects on colony formation compared to IL-3 or G-CSF alone or combined. d-nb.inforesearchgate.net More potent stimulator of hematopoietic proliferation and differentiation. researchgate.net d-nb.inforesearchgate.net
Receptor Binding Affinity (Human)Affinity for G-CSFR comparable to native G-CSF (IC50 = 0.96 nM vs 1.0 nM). nih.gov Higher affinity for IL-3R alpha chain compared to native rhIL-3 (IC50 = 85 nM vs 162 nM). nih.gov nih.gov
Receptor Binding Affinity (Cells expressing IL-3R and G-CSFR)Higher affinity for IL-3R (IC50 = 2 nM) compared to cells with IL-3Ralphabeta(c) alone (IC50 = 14 nM). nih.gov nih.gov
Receptor ActivationInduces tyrosine phosphorylation of beta(c) comparable to native IL-3. nih.gov JAK2 tyrosine phosphorylation in cells expressing both receptors comparable to IL-3 or G-CSF alone. nih.gov nih.gov
Bivalent BindingBinds to both IL-3R and G-CSFR simultaneously, demonstrated by surface plasmon resonance. nih.gov Bivalent avidity may explain unique biological effects and potency. nih.gov nih.gov
In vitro Potency (CFU-GM assays)Relative potency 12-fold greater than combination of rhG-CSF and rhIL-3 at 50% max response. researchgate.net 44-fold more potent than rhG-CSF alone at 50% max response. researchgate.net researchgate.net
Multilineage Hematopoietic Recovery (Non-human primates)Enhances recovery of neutrophil and platelet parameters and appears to spare and promote recovery of bone marrow compartments in radiation-induced myelosuppression models. nih.govnasa.gov nih.govnasa.gov

Advanced Research Methodologies and Analytical Approaches

Development of High-Throughput Screening Assays for Receptor Agonists

High-throughput screening (HTS) is a fundamental tool in drug discovery, enabling the rapid assessment of large libraries of compounds for specific biological activity bmglabtech.com. For a compound like leridistim, identified as a potential dual G-CSF and IL-3 receptor agonist amanote.com, HTS assays would be developed to measure its ability to activate these specific receptors. HTS methods leverage robotics and automation to test numerous molecules quickly bmglabtech.com. These assays often involve cell-based systems where receptor activation triggers a measurable signal, such as changes in intracellular calcium levels or the activation of downstream signaling pathways uah.esnih.gov.

For G-CSF and IL-3 receptors, which are cytokine receptors, HTS assays could be designed to measure downstream signaling events like the phosphorylation of STAT proteins or the proliferation of receptor-dependent cell lines. A typical HTS assay for receptor agonists involves preparing samples and compound libraries, establishing a method suitable for laboratory automation, configuring robotic workstations, and acquiring and handling data bmglabtech.com. The primary goal is to identify "hits" or "leads" that affect the target in the desired way bmglabtech.com. Validation of these assays is crucial to ensure robustness, reproducibility, and the ability to discriminate active compounds uah.es.

Illustrative Data Table: HTS Assay Results for Receptor Activation

CompoundG-CSF Receptor Activation (EC50, nM)IL-3 Receptor Activation (EC50, nM)Signal-to-Background Ratio (G-CSF)Signal-to-Background Ratio (IL-3)
This compound[Data would be presented here][Data would be presented here][Data would be presented here][Data would be presented here]
Positive Control (G-CSF)[Data would be presented here]N/A[Data would be presented here]N/A
Positive Control (IL-3)N/A[Data would be presented here]N/A[Data would be presented here]
Negative ControlNo significant activationNo significant activationLowLow

Flow Cytometry and Immunophenotyping for Hematopoietic Cell Analysis

Flow cytometry is an essential technique for analyzing the characteristics of individual cells within a mixed population, particularly in the study of hematopoietic cells researchgate.netbio-rad.com. Immunophenotyping, using fluorescently labeled antibodies that bind to specific cell surface markers, allows for the identification and quantification of different hematopoietic cell populations, including hematopoietic stem cells (HSCs) and progenitor cells bio-rad.commdpi.com.

Given this compound's potential role as a hematopoietic stimulating factor, flow cytometry and immunophenotyping would be extensively used to assess its effects on the composition and differentiation of hematopoietic cell populations. This could involve analyzing bone marrow or peripheral blood samples from preclinical models treated with this compound. Researchers can identify and quantify various cell lineages (e.g., myeloid, lymphoid, erythroid) and assess changes in the proportions of HSCs and different progenitor subsets based on the expression of specific markers like CD34, CD38, Lin (lineage markers), Sca-1, and c-Kit researchgate.netmdpi.com. Flow cytometry can also be used to assess cell viability, proliferation, and apoptosis within these populations. miltenyibiotec.com describes a protocol for flow cytometric analysis of hematopoietic stem cells from mouse bone marrow.

Illustrative Data Table: Flow Cytometry Analysis of Hematopoietic Progenitors

Cell PopulationSurface Markers AnalyzedControl Group (%)This compound Treated Group (%)
Hematopoietic Stem CellsCD34+, CD38-, Lin-[Data][Data]
Common Myeloid ProgenitorsCD34+, CD38+, CD123+, CD45RA-[Data][Data]
Granulocyte-Monocyte ProgenitorsCD34+, CD38+, CD123+, CD45RA+[Data][Data]
Megakaryocyte-Erythroid ProgenitorsCD34+, CD38+, CD123-, CD45RA-[Data][Data]

Molecular Biology Techniques for Gene Expression Analysis

Molecular biology techniques, particularly those focused on gene expression analysis, are critical for understanding the cellular pathways and genetic programs influenced by a compound like this compound. Techniques such as quantitative real-time PCR (qRT-PCR), microarrays, and RNA sequencing are used to measure the levels of specific messenger RNA (mRNA) molecules, providing insights into which genes are being activated or repressed in response to treatment nih.govplos.orgnih.govplos.org.

In the context of this compound, gene expression analysis would be used to investigate how it affects the transcriptional profiles of hematopoietic cells. This could involve examining the expression of genes related to cell proliferation, differentiation, survival, and the signaling pathways associated with G-CSF and IL-3 receptors. nih.gov highlights the use of gene expression analysis to characterize hematopoietic stem cells and progenitor populations, identifying differentially expressed transcripts associated with self-renewal and differentiation. plos.org discusses investigating differentially expressed genes in CD34+ hematopoietic stem cells in the context of myelodysplastic syndromes using bioinformatics analysis of gene expression datasets.

Detailed research findings in this area would include lists of genes significantly up- or down-regulated in hematopoietic cells after this compound exposure, potentially revealing the molecular mechanisms underlying its observed biological effects. For example, one might look for changes in the expression of transcription factors known to regulate hematopoiesis or genes involved in cytokine signaling cascades.

Illustrative Data Table: Differential Gene Expression in Hematopoietic Cells

Gene NameFold Change (this compound vs Control)p-valueBiological Process (GO Term)
Gene A2.50.01Cell Proliferation
Gene B0.40.005Differentiation
Gene C3.1<0.001Cytokine Signaling
Gene D0.70.03Apoptosis

Bioanalytical Method Development for this compound Detection in Biological Matrices (preclinical)

Bioanalytical method development is essential for quantifying the concentration of a drug candidate and its metabolites in biological matrices such as blood, plasma, serum, or tissue samples obtained from preclinical studies resolvemass.caresearchgate.netnih.govglobalresearchonline.net. These methods are critical for pharmacokinetic (PK) and toxicokinetic studies, which assess how the body absorbs, distributes, metabolizes, and excretes the compound.

For this compound, bioanalytical methods, likely employing techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS, would be developed and validated to accurately and reliably measure its concentration in relevant biological samples from animal models resolvemass.caresearchgate.netglobalresearchonline.netpacelabs.com. This involves steps like sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from the complex biological matrix, followed by chromatographic separation and detection by mass spectrometry researchgate.netnih.govglobalresearchonline.net.

Method validation parameters, including selectivity, specificity, linearity, range, accuracy, precision, recovery, and stability, must be rigorously assessed to ensure the method is suitable for its intended purpose researchgate.netnih.gov. These validated methods are then applied to analyze samples from preclinical studies to generate data on this compound's exposure levels over time, which are crucial for correlating with observed biological effects and informing dose selection for further studies. researchgate.net mentions the development of a new bioanalytical method using Q-TRAP LC-MS/MS for simultaneous analysis of different compounds in rat plasma, illustrating the application of these techniques in preclinical studies.

Illustrative Data Table: this compound Plasma Concentration Over Time in Preclinical Model

Time Point (hours)This compound Concentration (ng/mL)Standard Deviation (ng/mL)
0.25[Data][Data]
0.5[Data][Data]
1[Data][Data]
2[Data][Data]
4[Data][Data]
8[Data][Data]
24[Data][Data]

Advanced Imaging Techniques for In Vivo Tracking of Hematopoietic Cells in Models

Advanced imaging techniques are increasingly used to visualize and track cells, including hematopoietic cells, within living organisms in real-time mdpi.comnih.govnih.gov. These methods provide valuable insights into cell migration, homing, engraftment, and interactions within their native microenvironment, such as the bone marrow niche.

For studying the effects of this compound on hematopoietic cells in preclinical models, techniques like bioluminescence imaging (BLI), fluorescence imaging, or positron emission tomography (PET) could be employed mdpi.com. This often involves labeling hematopoietic cells with a reporter (e.g., luciferase for BLI or a fluorescent protein for fluorescence imaging) before administration into a model organism mdpi.comnih.gov. mdpi.com reviews methods for tracking hematopoietic reconstitution using molecular imaging, including BLI, fluorescence, and PET/SPECT. nih.gov describes in vivo 4-dimensional tracking of hematopoietic stem and progenitor cells in mouse bone marrow using confocal and two-photon microscopy, highlighting the ability to monitor cell movement and interactions over time.

Such imaging studies could help researchers understand how this compound treatment influences the trafficking and localization of hematopoietic stem and progenitor cells, potentially revealing mechanisms related to enhanced mobilization or engraftment. While specific imaging data for this compound were not found, the application of these techniques is highly relevant to studying the in vivo effects of hematopoietic stimulating factors.

Illustrative Data Table: In Vivo Tracking of Labeled Hematopoietic Cells

Time Point (hours post-treatment)Signal Intensity in Bone Marrow (Arbitrary Units)Signal Intensity in Peripheral Blood (Arbitrary Units)
0[Data - Baseline][Data - Baseline]
6[Data][Data]
12[Data][Data]
24[Data][Data]
48[Data][Data]

Computational Modeling and Simulation for Mechanistic Insights

Computational modeling and simulation techniques, such as molecular dynamics and docking, play an important role in understanding the interactions between a small molecule like this compound and its target receptors at an atomic level openaccessjournals.comnih.govscispace.com. These methods provide theoretical insights that complement experimental findings and can help predict binding affinities and modes of interaction nih.gov.

Given that this compound is proposed as a dual G-CSF and IL-3 receptor agonist, computational approaches could be used to model the binding of this compound to the ligand-binding domains of these receptors amanote.com. Molecular docking predicts the preferred orientation and binding affinity of a ligand to a receptor by exploring different poses and scoring their interactions openaccessjournals.comnih.govscispace.com. Molecular dynamics simulations provide a more dynamic view, simulating the movement of the ligand and receptor over time to assess the stability of the complex and refine the understanding of the interaction nih.govnih.govfrontiersin.org.

These simulations can help identify key amino acid residues involved in binding, estimate binding free energies, and provide mechanistic insights into how this compound might activate or modulate receptor signaling. openaccessjournals.com and scispace.com discuss the fundamentals and applications of molecular docking in understanding molecular interactions for drug design. nih.gov highlights the integration of molecular docking and molecular dynamics simulations to improve the drug discovery process by providing valuable insights into chemical systems.

Illustrative Data Table: Computational Modeling Results for Receptor Binding

ReceptorBinding SitePredicted Binding Affinity (kcal/mol)Key Interacting Residues
G-CSF ReceptorLigand-binding domain[Data][Data]
IL-3 ReceptorLigand-binding domain[Data][Data]

Statistical Methods for Preclinical Data Analysis

For preclinical studies evaluating this compound's effects on hematopoietic cells, statistical methods would be used to compare outcomes between treated and control groups. This could involve comparing cell counts, proliferation rates, differentiation markers, or gene expression levels. Common statistical tests used in preclinical research include t-tests for comparing two groups and analysis of variance (ANOVA) for comparing three or more groups kolaido.comnih.gov. Multivariate statistical models may also be employed to analyze multiple outcomes simultaneously nih.gov.

Illustrative Data Table: Statistical Analysis of Hematopoietic Cell Counts

Cell TypeGroupMean Cell Count (cells/µL)Standard Deviationp-value (vs Control)
NeutrophilsControl[Data][Data]-
This compound Treated[Data][Data][Data]
LymphocytesControl[Data][Data]-
This compound Treated[Data][Data][Data]

Future Research Directions and Translational Perspectives Preclinical Focus

Investigation of Leridistim in Other Preclinical Disease Models (e.g., infectious diseases, immune disorders, regenerative medicine beyond myelosuppression)

While this compound has been primarily investigated for its role in hematopoietic recovery following myelosuppression, its dual agonistic activity on IL-3 and G-CSF receptors suggests potential applications in a broader range of preclinical disease models researchgate.netnih.govoup.com. IL-3 and G-CSF are involved in the regulation of various immune cell populations and have roles in inflammatory responses and tissue regeneration nih.gov.

Preclinical studies could explore the efficacy of this compound in models of infectious diseases where enhanced immune cell production and function are beneficial. For instance, investigating its impact on neutrophil and monocyte recovery and activity in models of bacterial or fungal infections could be valuable.

In the context of immune disorders, this compound's influence on lymphocyte recovery has been noted in preclinical models oup.com. Further research could delve into its effects on specific T-cell and B-cell subsets, potentially exploring its utility in models of immunodeficiency or as an adjunct therapy in settings requiring immune reconstitution.

Beyond myelosuppression, the regenerative potential of this compound could be investigated in preclinical models of tissue injury or degenerative diseases where stimulating hematopoietic stem and progenitor cells or influencing the local cellular environment could promote repair. This could include exploring its effects in models of wound healing or organ-specific regeneration, building upon its known ability to stimulate multilineage hematopoietic recovery researchgate.netnih.govoup.com.

Exploration of Novel Molecular Targets or Synergistic Combinations in Preclinical Settings

Understanding the precise molecular mechanisms downstream of this compound's dual receptor engagement is crucial for identifying novel targets and potential synergistic combinations. Preclinical research can focus on delineating the intracellular signaling pathways activated by the simultaneous binding of this compound to IL-3R and G-CSFR nih.gov. This could involve detailed phosphoproteomic and kinomic studies to map the activated signaling cascades.

Exploring synergistic combinations of this compound with other growth factors, cytokines, or small molecules in preclinical models could lead to enhanced hematopoietic stimulation or targeted effects on specific cell lineages. For example, combinations with erythropoietin have shown synergistic effects on certain progenitor cell populations in vitro nih.gov. Future studies could investigate combinations aimed at improving platelet recovery, given that this compound has shown effects on megakaryocytic precursors researchgate.net.

Furthermore, investigating the interaction of this compound with components of the bone marrow microenvironment in preclinical models could reveal novel targets for enhancing its efficacy. This includes studying its effects on stromal cells, extracellular matrix components, and other niche factors that regulate hematopoiesis researchgate.net.

Understanding Potential Resistance Mechanisms to Hematopoietic Stimulants in Preclinical Models

Resistance to hematopoietic stimulants, including G-CSF, can occur in certain clinical settings msdvetmanual.com. Preclinical models offer a valuable platform to investigate potential mechanisms of resistance to this compound and other hematopoietic growth factors. This could involve developing in vitro or in vivo models that mimic conditions of reduced response to stimulation.

Research in this area could focus on identifying genetic or epigenetic alterations in hematopoietic stem and progenitor cells or the bone marrow microenvironment that contribute to resistance. Studying changes in receptor expression levels, downstream signaling pathway components, or the presence of inhibitory factors could provide insights into resistance mechanisms nih.gov.

Preclinical models could also be used to evaluate strategies to overcome resistance, such as exploring alternative dosing schedules, combination therapies, or the use of agents that modulate the bone marrow niche or overcome specific signaling blocks. Understanding these mechanisms in a preclinical setting is vital for developing strategies to improve treatment responses in patients who may exhibit resistance.

Optimization of this compound Biopharmaceutical Properties for Enhanced Research Utility

Optimizing the biopharmaceutical properties of this compound in preclinical research can improve its utility as a research tool and inform the development of improved therapeutic candidates efpia.eunih.govmdpi.com. This includes investigating aspects such as stability, solubility, and pharmacokinetics in various preclinical species nih.govresearchgate.net.

Studies could focus on developing modified forms of this compound, such as pegylated versions, which have been explored for other hematopoietic growth factors to improve their half-life and reduce the frequency of administration in preclinical models nih.govresearchgate.net. Evaluating the impact of such modifications on this compound's activity and pharmacokinetics in relevant animal models is essential.

Furthermore, exploring different formulations and routes of administration in preclinical studies can help determine the optimal approach for specific research questions or potential future therapeutic applications oup.com. This could involve investigating sustained-release formulations or alternative delivery methods to achieve desired exposure profiles.

Development of Predictive Preclinical Models for Hematopoietic Responses

Developing more predictive preclinical models for evaluating hematopoietic responses to agents like this compound is a critical area of research emulatebio.compnas.orgashpublications.orgnih.govcrownbio.comresearchgate.netirbbarcelona.org. Traditional animal models have limitations in fully recapitulating human hematopoiesis and predicting clinical outcomes ashpublications.orgcrownbio.comimrpress.com.

Efforts in this area could focus on developing advanced in vitro models, such as 3D bone marrow models or organ-on-a-chip systems, that better mimic the complex bone marrow microenvironment and human hematopoietic cell behavior emulatebio.comcrownbio.com. These models can provide more physiologically relevant data on this compound's effects on human hematopoietic stem and progenitor cells emulatebio.comcrownbio.com.

Humanized animal models, where human hematopoietic stem cells are engrafted into immunodeficient animals, represent another avenue for developing more predictive preclinical systems imrpress.com. These models allow for the study of human hematopoietic responses in a living system imrpress.com.

Computational modeling and simulation can also play a role in predicting hematopoietic responses based on in vitro and in vivo preclinical data nih.govacs.org. Integrating data from various preclinical models to build predictive algorithms could improve the translation of preclinical findings to clinical trials.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) into this compound Research

Integrating omics technologies into preclinical research on this compound can provide a comprehensive understanding of its effects at the molecular level nih.govresearchgate.netcrownbio.com. Genomics, transcriptomics, proteomics, and metabolomics can be used to investigate changes in gene expression, protein profiles, and metabolic pathways in hematopoietic cells and the bone marrow microenvironment in response to this compound treatment.

These technologies can help identify biomarkers of response or resistance to this compound, providing insights into the underlying biological processes crownbio.com. For example, analyzing gene expression profiles in hematopoietic stem and progenitor cells treated with this compound could reveal the key transcriptional programs activated by its dual receptor signaling.

Proteomic studies could identify changes in protein abundance and phosphorylation patterns, shedding light on the downstream signaling cascades and functional effects of this compound nih.gov. Metabolomic analysis could reveal metabolic changes associated with enhanced hematopoietic activity or differentiation.

Integrating data from multiple omics platforms can provide a systems-level view of this compound's impact on hematopoiesis, potentially identifying novel targets or pathways that can be modulated to enhance its efficacy or overcome limitations nih.govresearchgate.netcrownbio.com.

Ethical Considerations in Advanced Preclinical Animal Research for this compound

As preclinical research on this compound involves the use of animal models, ethical considerations are paramount researchgate.netacs.orgnews-medical.netnih.gov. Researchers must adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement acs.org.

Efforts should be made to replace animal models with alternative methods whenever possible, such as using in vitro cell culture systems or computational models emulatebio.comcrownbio.comacs.org. When animal models are necessary, studies should be designed to reduce the number of animals used while still obtaining statistically significant and scientifically valid data acs.org.

Refinement involves minimizing pain, distress, and suffering in animals used in research through appropriate housing, care, and experimental procedures researchgate.netnews-medical.net. This includes using appropriate anesthesia and analgesia, as well as implementing humane endpoints.

Conclusion

Summary of Key Preclinical Research Findings on Leridistim

Preclinical studies have characterized the in vitro and in vivo hematopoietic activity of this compound, highlighting its potential as a stimulator of multilineage blood cell recovery. In vitro assays using AML-193.1.3 cells demonstrated that this compound exhibited significantly increased potency in stimulating cell proliferation compared to recombinant human G-CSF (rhG-CSF), SC-65303 (an IL-3 receptor agonist), or an equimolar combination of rhG-CSF and SC-65303. nih.gov

Colony-forming unit (CFU) assays provided further insight into this compound's potency. CFU-GM assays showed that at 50% of the maximum response, the relative potency of this compound was 12-fold greater than the combination of rhG-CSF and recombinant human IL-3 (rhIL-3), and 44-fold more potent than rhG-CSF alone. nih.gov In multi-lineage CFU assays, a combination of recombinant human erythropoietin (rhEPO) and this compound resulted in a greater number of BFU-E, CFU-GEMM, and CFU-Mk colonies compared to rhEPO alone. nih.gov

Ex vivo culture of peripheral blood or bone marrow CD34+ cells with this compound led to a substantial increase in total viable cells compared to cultures stimulated with rhG-CSF, SC-65303, or their combination. nih.gov This culture also resulted in a greater increase in myeloid (CD15+/CD11b+), monocytic (CD41-/CD14+), and megakaryocytic (CD41+/CD14-) precursor cells without depleting the progenitor pool (CD34+/CD15-/CD11b-). nih.gov These findings indicate that this compound is a more potent stimulator of hematopoietic proliferation and differentiation than single receptor agonists or their simple combination. nih.gov

Studies in nonhuman primate models of radiation-induced myelosuppression have also investigated this compound's ability to stimulate multilineage hematopoietic recovery. nih.gov Administration of this compound significantly improved neutrophil, platelet, and lymphocyte nadirs, shortened the duration of cytopenias, hastened trilineage hematopoietic recovery, and reduced the requirements for antibiotic and transfusion support. nih.gov These preclinical results collectively suggest that this compound, as a dual G-CSF and IL-3 receptor agonist, possesses potent hematopoietic growth factor activity capable of stimulating multiple cell lineages. researchgate.net

Here is a summary of key preclinical findings:

Preclinical Model/AssayComparison Agent(s)Key FindingSource
AML-193.1.3 cell proliferationrhG-CSF, SC-65303, rhG-CSF + SC-65303Significant increase in potency compared to comparators. nih.gov
CFU-GM assays (50% max response)rhG-CSF + rhIL-3, rhG-CSF12-fold more potent than rhG-CSF + rhIL-3; 44-fold more potent than rhG-CSF alone. nih.gov
Multi-lineage CFU assays (with rhEPO)rhEPO aloneGreater numbers of BFU-E, CFU-GEMM, and CFU-Mk. nih.gov
Ex vivo culture of CD34+ cellsrhG-CSF, SC-65303, rhG-CSF + SC-65303Substantial increase in total viable cells and myeloid, monocytic, and megakaryocytic precursors. nih.gov
Nonhuman primate radiation modelG-CSF (Filgrastim)Improved neutrophil, platelet, and lymphocyte nadirs; hastened trilineage recovery; reduced support needs. nih.gov

Identification of Persistent Research Gaps in Preclinical Understanding

Despite the promising preclinical data, there are persistent research gaps in the understanding of this compound. While studies have demonstrated its enhanced potency and multilineage stimulatory effects compared to single agents, a comprehensive understanding of the precise synergistic mechanisms resulting from simultaneous engagement of both IL-3 and G-CSF receptors at a molecular level remains an area for further investigation. nih.gov The differential signaling pathways activated by this compound compared to the individual cytokines or their simple combination warrant deeper exploration.

Furthermore, while animal models have shown efficacy in ameliorating myelosuppression, the full spectrum of this compound's effects across various hematopoietic compartments and progenitor populations in different preclinical models and disease states may not be exhaustively characterized in the publicly available literature. nih.gov The long-term effects of this compound administration on hematopoietic stem cell function and potential for exhaustion or other unintended consequences also represent an area where more extensive preclinical data could be valuable.

The comparative efficacy of this compound against other novel or emerging hematopoietic growth factors and combinations in diverse myelosuppressive contexts could also be further elucidated through head-to-head preclinical studies. While one phase III trial comparing this compound and G-CSF in preventing chemotherapy-induced febrile neutropenia showed G-CSF to be superior, this was a clinical trial, and further preclinical mechanistic comparisons could still be beneficial. tandfonline.comfrontiersin.org

Outlook for Future Academic Investigations of this compound and Related Hematopoietic Growth Factors

Future academic investigations into this compound and related hematopoietic growth factors could focus on several key areas. A detailed molecular analysis of the downstream signaling pathways activated by this compound's dual receptor engagement could provide critical insights into the observed synergistic effects. This could involve advanced techniques such as phosphoproteomics and transcriptomics to map the cellular responses.

Further preclinical studies are warranted to evaluate this compound's potential in specific challenging scenarios of hematopoietic failure, such as aplastic anemia or severe radiation-induced myelosuppression, potentially in combination with other supportive therapies. nih.govresearchgate.net Investigating its role in mobilizing hematopoietic stem and progenitor cells for transplantation purposes could also be a valuable avenue.

Given the complexity of hematopoietic regulation, future research could explore the interaction of this compound with other cytokines and growth factors present in the bone marrow microenvironment. Understanding these interactions could help optimize its potential therapeutic use or inform the design of next-generation multilineage stimulators. The development of novel chimeric proteins or combination therapies based on the principles observed with this compound's dual agonism represents a broader area for future investigation in the field of hematopoietic growth factors.

Broader Implications of this compound Research for Basic Hematology and Cytokine Biology

Research into this compound has broader implications for the fundamental understanding of hematopoiesis and cytokine biology. As a molecule designed to engage two distinct cytokine receptors simultaneously, this compound serves as a valuable tool for dissecting the intricate interplay between the IL-3 and G-CSF signaling pathways in regulating hematopoietic cell fate decisions. ontosight.ai

The observation of synergistic effects with this compound underscores the principle that combining or integrating signals from different cytokine receptors can lead to enhanced or qualitatively different biological outcomes compared to individual pathway activation. nih.gov This has implications for understanding how complex cytokine networks regulate normal blood cell development and how their dysregulation can contribute to hematological disorders. nih.gov

Furthermore, the preclinical findings with this compound contribute to the broader knowledge base regarding the design and activity of engineered cytokines and growth factors. nih.gov The success in creating a functional dual-agonist molecule provides a precedent for developing other multi-functional protein therapeutics targeting different combinations of receptors to achieve specific cellular responses within the hematopoietic system or other biological contexts. This research highlights the potential of protein engineering to create molecules with tailored biological activities that can provide deeper insights into complex biological systems and potentially lead to novel therapeutic strategies.

Q & A

Basic: How to formulate a focused research question for studying Leridistim’s biological activity?

Begin by narrowing the scope through literature review to identify gaps, such as unexplored mechanisms or contradictory findings. Ensure the question is specific (e.g., "How does this compound modulate inflammatory markers in vitro?"), feasible within resource constraints, and linked to a theoretical framework (e.g., cytokine signaling pathways). Avoid overly broad questions; refine iteratively based on preliminary data .

Basic: What experimental design is suitable for initial pharmacokinetic studies of this compound?

Use a pre-test/post-test design with control and experimental groups to isolate this compound’s effects. For in vivo studies, ensure sample homogeneity (e.g., animal models with identical genetic backgrounds) and standardized dosing protocols. Include replicates to account for biological variability. Document procedures meticulously to enable replication .

Example Design Table:

GroupTreatmentMeasurement Metrics
ControlVehicle administrationBaseline cytokine levels
ExperimentalThis compound (50 mg/kg)Post-treatment cytokine levels

Basic: How to design validated questionnaires for assessing this compound’s clinical side effects in observational studies?

Align questions with hypotheses (e.g., "Frequency of gastrointestinal symptoms post-administration"). Use Likert scales for severity grading and include open-ended questions for qualitative insights. Pilot-test the questionnaire with a small cohort to identify ambiguities. Ensure compliance with ethical guidelines for human subjects .

Advanced: How to resolve contradictions in this compound’s efficacy data across studies?

Conduct a meta-analysis to quantify heterogeneity and identify moderators (e.g., dosage variations, population demographics). Use sensitivity analysis to exclude outliers. If contradictions persist, design a factorial experiment to test interactions between variables (e.g., this compound × co-administered drugs) .

Advanced: What statistical methods are optimal for analyzing nonlinear dose-response relationships of this compound?

Apply non-parametric regression (e.g., LOESS) or sigmoidal curve-fitting models (e.g., Hill equation). Validate assumptions using residual plots. For multivariate data, employ machine learning techniques like random forests to identify predictor interactions .

Advanced: How to integrate this compound’s mechanism of action with existing theoretical frameworks in immunology?

Map this compound’s molecular targets (e.g., TLR4 inhibition) onto established pathways using systems biology tools (e.g., KEGG pathway analysis). Test hypotheses through knockout models or competitive inhibition assays. Publish negative results to refine theoretical boundaries .

Basic: What are key considerations for structuring a research paper on this compound’s synthesis?

Follow IMRAD format:

  • Introduction : Link synthesis challenges to green chemistry principles.
  • Methods : Detail reaction conditions (e.g., catalysts, temperature) in a separate section.
  • Results : Use tables to compare yield/purity across trials.
  • Discussion : Contrast your method with prior approaches, emphasizing scalability .

Advanced: How to ensure replicability of this compound’s preclinical trials?

Share raw data, protocols, and code via repositories like Zenodo. Use blind testing in independent labs to confirm findings. Address batch-to-batch variability by reporting compound characterization (e.g., NMR, HPLC) for every trial .

Basic: What ethical protocols apply to human trials involving this compound?

Obtain IRB approval, emphasizing informed consent and risk mitigation for adverse events. Include a Data Safety Monitoring Board (DSMB) for longitudinal studies. Report deviations from protocols transparently in publications .

Advanced: How to employ factorial design for studying this compound’s interactions with adjuvant therapies?

Use a 2×2 factorial design to test this compound and adjuvant (e.g., Drug X) alone and in combination. Analyze main effects and interactions via ANOVA. Example:

GroupThis compoundDrug X
1NoNo
2YesNo
3NoYes
4YesYes

This identifies synergies/antagonisms, reducing the need for separate experiments .

Advanced: How to synthesize qualitative and quantitative data in this compound’s patient-reported outcomes?

Adopt a mixed-methods approach: Quantify symptom frequency via surveys, then conduct thematic analysis of patient interviews. Use triangulation to validate findings, ensuring qualitative insights explain quantitative trends .

Basic: What literature review strategies are effective for contextualizing this compound’s novelty?

Use Boolean search terms (e.g., "this compound AND pharmacokinetics NOT review") in PubMed/Scopus. Screen abstracts for methodological rigor; exclude studies with small sample sizes. Create an annotated bibliography highlighting key findings and gaps .

Advanced: How to optimize this compound’s formulation using computational modeling?

Apply molecular dynamics simulations to predict solubility/stability. Validate with in vitro assays (e.g., accelerated stability testing). Compare results to existing analogs to infer structure-activity relationships .

Basic: What tools are recommended for collaborative data collection on this compound’s toxicity?

Use REDCap for secure, multi-site data aggregation. Implement version-controlled spreadsheets (e.g., GitHub) for transparency. Ensure interoperability with analysis tools like R or Python .

Advanced: How to address publication bias in this compound research?

Register trials prospectively (e.g., ClinicalTrials.gov ) to commit to publishing all outcomes. Collaborate with journals supporting Registered Reports. Cite negative studies to balance narrative .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.